Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate
Overview
Description
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C12H10NNaO4S2 and a molecular weight of 319.33 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a methanesulfonylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-(4-methanesulfonylphenyl)-1,3-thiazole-2-yl acetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylphenyl group is known to interact with specific binding sites, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate can be compared with similar compounds such as:
Sodium 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate: This compound lacks the methanesulfonyl group, which may affect its reactivity and biological activity.
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate:
Properties
IUPAC Name |
sodium;2-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.Na/c1-19(16,17)9-4-2-8(3-5-9)10-7-18-11(13-10)6-12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWPXTMUCODFMB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.